molecular formula C10H21NO2 B1632071 N-methyl-N-pentyl-beta-alanine methyl ester CAS No. 744266-99-7

N-methyl-N-pentyl-beta-alanine methyl ester

Cat. No.: B1632071
CAS No.: 744266-99-7
M. Wt: 187.28 g/mol
InChI Key: ZWKFEVVFVAGPDE-UHFFFAOYSA-N
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Description

N-methyl-N-pentyl-beta-alanine methyl ester is an organic compound with the chemical formula C11H23NO2. It is a colorless or yellowish liquid that is soluble in organic solvents but insoluble in water. This compound is often used as an intermediate in the field of medicine due to its antibacterial and antiviral properties .

Preparation Methods

The preparation of N-methyl-N-pentyl-beta-alanine methyl ester typically involves chemical synthesis through the following steps :

    Reaction of N-methyl pentylamine with malonic anhydride: This step produces N-methyl pentylamino malonate.

    Reaction of N-methyl pentylamino malonate with methanol: This step generates this compound.

Chemical Reactions Analysis

N-methyl-N-pentyl-beta-alanine methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

N-methyl-N-pentyl-beta-alanine methyl ester has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.

    Biology: The compound’s antibacterial and antiviral properties make it useful in biological studies.

    Medicine: It is used in drug development to synthesize pharmaceutical ingredients and diagnostic reagents.

    Industry: The compound is employed in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-N-pentyl-beta-alanine methyl ester exerts its effects involves its interaction with biological molecules. The compound’s antibacterial and antiviral activities are likely due to its ability to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

N-methyl-N-pentyl-beta-alanine methyl ester can be compared with other similar compounds, such as:

This compound stands out due to its specific antibacterial and antiviral properties, making it a valuable intermediate in drug development.

Properties

IUPAC Name

methyl 3-[methyl(pentyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-5-6-8-11(2)9-7-10(12)13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKFEVVFVAGPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274858
Record name N-Methyl-N-pentyl-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744266-99-7
Record name N-Methyl-N-pentyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744266-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-pentyl-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-methyl-N-pentyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

106 g (1.05 mol) N-methyl-N-pentylamine was added to cooled methanol of a temperature of 0–5° C. 108 g (1.25 mol) methyl acrylate was added to the solution and the mixture was stirred at room temperature for 8 hours. Then methanol was distilled off in vacuo and the residue was purified by distillation to obtain 188.6 g N-methyl-N-pentyl-β-alanine methyl ester (96.1%)
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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